

what is the structure of Cy3-PEG2-SCO

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Compound of Interest

Compound Name: Cy3-PEG2-SCO

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An in-depth guide to the structure, properties, and applications of **Cy3-PEG2-SCO**, tailored for researchers, scientists, and professionals in drug development. This document elucidates the molecule's architecture, provides key quantitative data, and outlines a standard experimental protocol for its use in bioconjugation.

Core Structure of Cy3-PEG2-SCO

Cy3-PEG2-SCO is a fluorescent labeling reagent comprised of three distinct chemical moieties: a Cyanine 3 (Cy3) fluorophore, a polyethylene glycol (PEG) spacer, and an amine-reactive Sulfo-cyclooctyne (SCO) group. This molecule is designed for covalently attaching the bright and photostable Cy3 dye to biomolecules.

- **Cy3 (Cyanine 3):** A member of the cyanine dye family, Cy3 is a fluorescent molecule characterized by a central fluorene ring structure.^[1] It is known for its bright red fluorescence, with an excitation maximum around 550 nm and an emission maximum near 570 nm.^{[1][2]} Its high quantum yield and strong photostability make it an indispensable tool for fluorescence microscopy, flow cytometry, and other detection methods.^[1]
- **PEG2 Linker:** The Cy3 dye is connected to the reactive group via a short spacer consisting of two repeating ethylene glycol units (PEG2).^{[3][4]} This hydrophilic PEG linker serves multiple purposes in bioconjugation.^[5] It increases the overall solubility of the molecule in aqueous buffers, which is crucial for biological experiments.^{[6][7]} Furthermore, the flexible chain acts as a spacer, minimizing steric hindrance between the dye and the target biomolecule, which helps preserve the biological activity of the labeled molecule.^[5]

- **SCO (Sulfo-cyclooctyne) Group:** The SCO moiety in this context is an amine-reactive functional group. While cyclooctynes are well-known for their use in copper-free "click chemistry" reactions with azides (a process called strain-promoted alkyne-azide cycloaddition or SPAAC), the **Cy3-PEG2-SCO** reagent is specifically designed to react with primary amino groups.^{[8][9][10]} It carries a functional group that covalently binds to nucleophilic amines, such as the side chain of lysine residues in proteins or peptides.^{[3][4][11]} This makes it a valuable tool for labeling antibodies and other proteins.

The overall architecture allows for the stable and specific attachment of a fluorescent reporter (Cy3) to a target molecule through a soluble, flexible linker.

Quantitative Data and Physicochemical Properties

The key properties of **Cy3-PEG2-SCO** are summarized below, providing essential data for experimental design and execution.

Property	Value	Reference(s)
Molecular Formula	C45H61ClN4O5	^{[4][11]}
Molecular Weight	773.44 g/mol	^{[4][11]}
Appearance	Solid	^[12]
Excitation Maximum	~555 nm	^[2]
Emission Maximum	~570 nm	^[2]
Storage Conditions	Store at -20°C, keep away from direct sunlight	^[3]
Shipping	Shipped with blue ice or at ambient temperature	^[3]

Experimental Protocols: Protein Labeling

The primary application of **Cy3-PEG2-SCO** is the covalent labeling of proteins and peptides. Below is a generalized protocol for labeling a protein containing accessible lysine residues.

Objective: To covalently conjugate **Cy3-PEG2-SCO** to a target protein.

Materials:

- Target protein (e.g., antibody) in an amine-free buffer (e.g., PBS, pH 7.2-8.0).
- **Cy3-PEG2-SCO** reagent.
- Anhydrous dimethyl sulfoxide (DMSO).
- Purification column (e.g., size-exclusion chromatography, dialysis) to remove unconjugated dye.

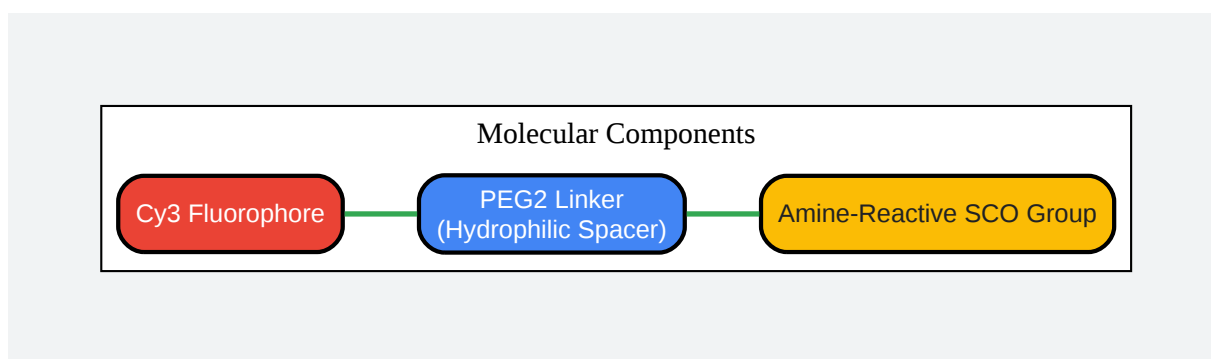
Methodology:

- Reagent Preparation:
 - Allow the vial of **Cy3-PEG2-SCO** to equilibrate to room temperature before opening.
 - Prepare a stock solution of the dye by dissolving it in anhydrous DMSO to a concentration of 1-10 mg/mL. Vortex briefly to ensure complete dissolution. This stock solution should be used immediately.
- Conjugation Reaction:
 - Adjust the protein solution to a concentration of 1-10 mg/mL in a suitable reaction buffer. Buffers containing primary amines (e.g., Tris) must be avoided as they will compete for reaction with the dye.
 - Calculate the molar excess of dye needed. A 10- to 20-fold molar excess of dye over the protein is a common starting point, but this should be optimized for the specific protein and desired degree of labeling.
 - Add the calculated volume of the **Cy3-PEG2-SCO** stock solution to the protein solution while gently vortexing.
 - Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C, protected from light.
- Purification:

- Following incubation, remove the unreacted, hydrolyzed dye from the labeled protein conjugate.
- Size-exclusion chromatography (e.g., a PD-10 desalting column) is a highly effective method. The larger protein-dye conjugate will elute first, while the smaller, unconjugated dye is retained and elutes later.
- Alternatively, dialysis can be performed against a suitable buffer (e.g., PBS) to remove the free dye.
- Characterization:
 - Determine the degree of labeling (DOL), which is the average number of dye molecules conjugated per protein molecule. This can be calculated using UV-Vis spectrophotometry by measuring the absorbance at 280 nm (for the protein) and at the excitation maximum of Cy3 (~555 nm).

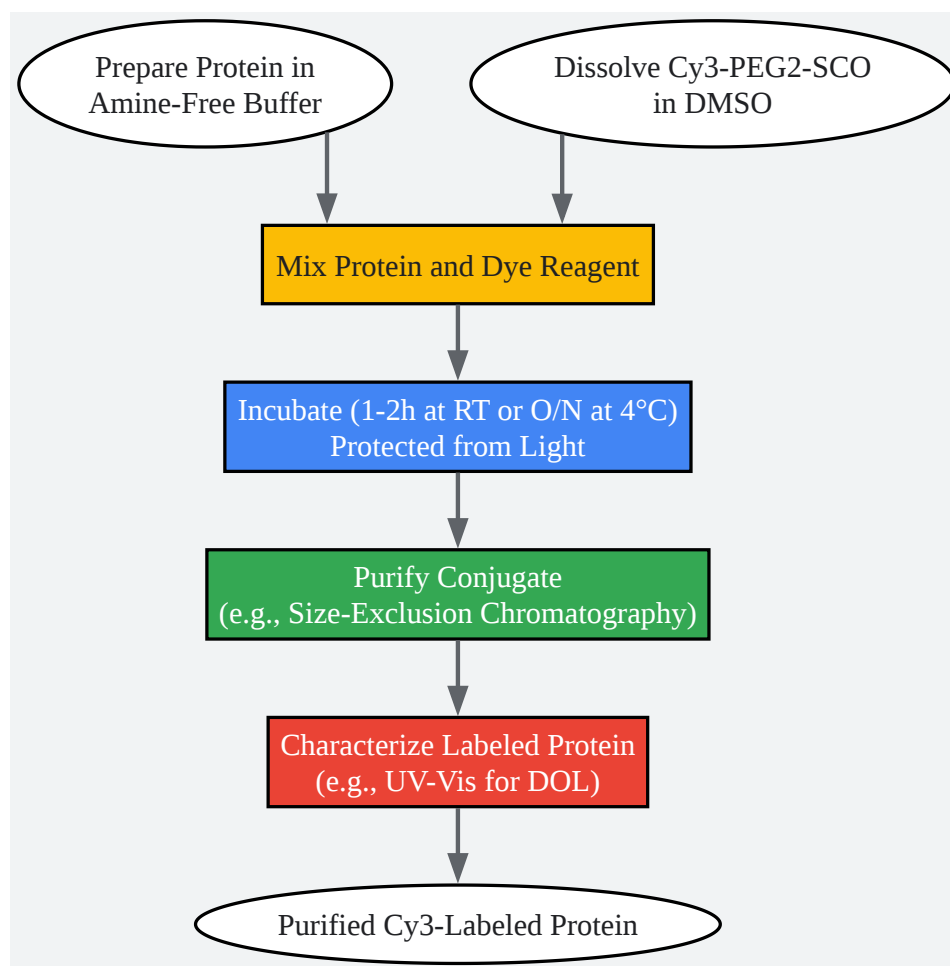
Mandatory Visualizations

The following diagrams illustrate the structure and reaction workflow of **Cy3-PEG2-SCO**.



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Caption: Molecular structure of **Cy3-PEG2-SCO**.



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Caption: Workflow for protein labeling with **Cy3-PEG2-SCO**.

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